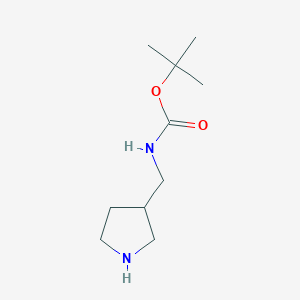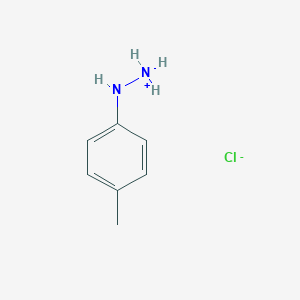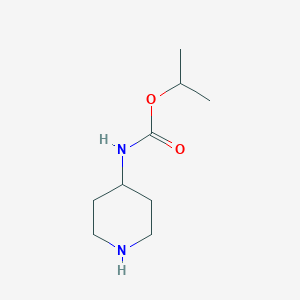
Isopropyl piperidin-4-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl piperidin-4-ylcarbamate (IPC) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. IPC is a carbamate derivative of piperidine, which is a heterocyclic organic compound. IPC has been shown to possess a wide range of biological activities, including anticonvulsant, antinociceptive, and anxiolytic effects.
Mécanisme D'action
The exact mechanism of action of Isopropyl piperidin-4-ylcarbamate is not fully understood. However, it is believed that Isopropyl piperidin-4-ylcarbamate acts on the GABAergic system in the brain, which is involved in the regulation of anxiety, sleep, and muscle relaxation. Isopropyl piperidin-4-ylcarbamate has been shown to enhance the activity of GABA-A receptors, which leads to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Effets Biochimiques Et Physiologiques
Isopropyl piperidin-4-ylcarbamate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the severity and duration of seizures in animal models of epilepsy. Isopropyl piperidin-4-ylcarbamate has also been shown to reduce pain sensitivity in animal models of neuropathic pain. In addition, Isopropyl piperidin-4-ylcarbamate has been shown to reduce anxiety-like behavior in animal models of anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl piperidin-4-ylcarbamate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, there are also some limitations to using Isopropyl piperidin-4-ylcarbamate in lab experiments. For example, the exact mechanism of action of Isopropyl piperidin-4-ylcarbamate is not fully understood, and its effects may vary depending on the species and strain of animal used.
Orientations Futures
There are several future directions for Isopropyl piperidin-4-ylcarbamate research. One area of interest is the potential use of Isopropyl piperidin-4-ylcarbamate in the treatment of neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of interest is the development of novel Isopropyl piperidin-4-ylcarbamate derivatives with improved pharmacological properties. Finally, further studies are needed to elucidate the exact mechanism of action of Isopropyl piperidin-4-ylcarbamate and to determine its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of Isopropyl piperidin-4-ylcarbamate involves the reaction between isopropylamine and piperidin-4-ol in the presence of phosgene. The reaction leads to the formation of Isopropyl piperidin-4-ylcarbamate, which is a white crystalline solid with a melting point of 103-105°C. Isopropyl piperidin-4-ylcarbamate can be purified by recrystallization from ethanol or ethyl acetate.
Applications De Recherche Scientifique
Isopropyl piperidin-4-ylcarbamate has been extensively studied for its potential therapeutic properties. It has been shown to possess anticonvulsant, antinociceptive, and anxiolytic effects in animal models. Isopropyl piperidin-4-ylcarbamate has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Propriétés
Numéro CAS |
141498-57-9 |
|---|---|
Nom du produit |
Isopropyl piperidin-4-ylcarbamate |
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
propan-2-yl N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
Clé InChI |
JGTGSYCISOQGQC-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC1CCNCC1 |
SMILES canonique |
CC(C)OC(=O)NC1CCNCC1 |
Synonymes |
Carbamic acid, 4-piperidinyl-, 1-methylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B121629.png)
![2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B121631.png)
![ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate](/img/structure/B121641.png)
![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)
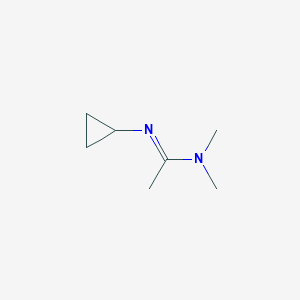
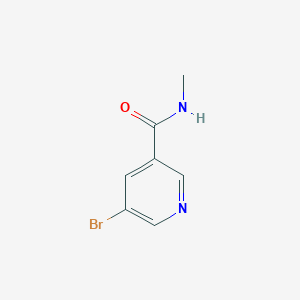
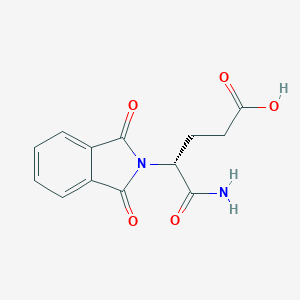
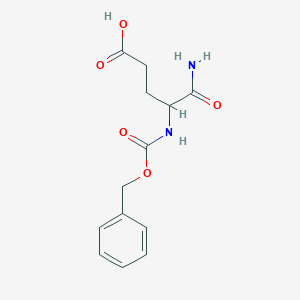
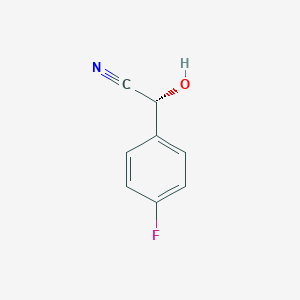
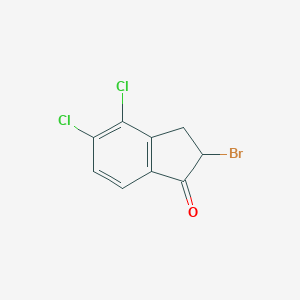
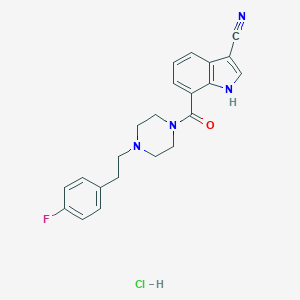
![Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate](/img/structure/B121663.png)
